![molecular formula C12H13BrN2 B12079243 6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C12H13BrN2 It is characterized by a pyrrolo[3,2-b]pyridine core structure substituted with a bromine atom at the 6th position and a cyclopentyl group at the 1st position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-cyclopentyl-1H-pyrrole and 2,3-dibromopyridine.
Cyclization: The cyclization reaction is carried out under basic conditions using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Bromination: The bromination step involves the introduction of a bromine atom at the 6th position of the pyrrolo[3,2-b]pyridine core. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and alkoxide bases (RO-).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving protein kinases and signal transduction.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Lacks the cyclopentyl group but shares the pyrrolo[3,2-b]pyridine core structure.
1-Cyclopentyl-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom but has the cyclopentyl group.
Uniqueness
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables the synthesis of diverse derivatives with potential therapeutic applications.
属性
分子式 |
C12H13BrN2 |
|---|---|
分子量 |
265.15 g/mol |
IUPAC 名称 |
6-bromo-1-cyclopentylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C12H13BrN2/c13-9-7-12-11(14-8-9)5-6-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2 |
InChI 键 |
CONNOLTVWQXZIL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2C=CC3=C2C=C(C=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)
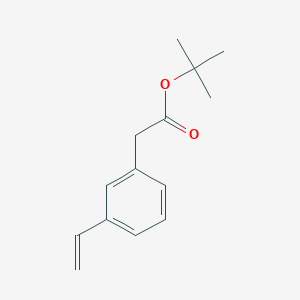

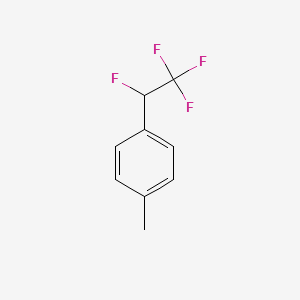
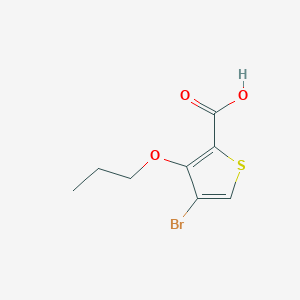
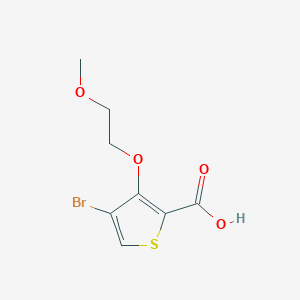

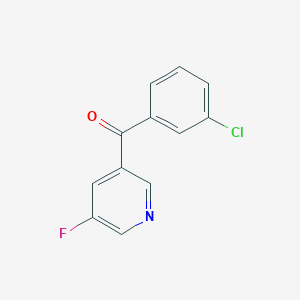

![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)

![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)

